molecular formula C19H16N4O B14216144 N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide CAS No. 827317-02-2

N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide

Cat. No.: B14216144
CAS No.: 827317-02-2
M. Wt: 316.4 g/mol
InChI Key: WQPVBWQFCRWYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a pyrazole ring, and a benzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling of the Indole and Pyrazole Rings: This step involves the formation of a bond between the indole and pyrazole rings, often through a condensation reaction.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrazole ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide: Unique due to its specific structure and combination of functional groups.

    Other Indole Derivatives: Compounds with similar indole structures but different substituents.

    Other Pyrazole Derivatives: Compounds with similar pyrazole structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of an indole ring, a pyrazole ring, and a benzyl group

Properties

CAS No.

827317-02-2

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-benzyl-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C19H16N4O/c24-19(20-12-13-4-2-1-3-5-13)14-6-7-16-15(10-14)11-18(22-16)17-8-9-21-23-17/h1-11,22H,12H2,(H,20,24)(H,21,23)

InChI Key

WQPVBWQFCRWYQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)NC(=C3)C4=CC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.